molecular formula C6H9Cl2N3O B6609063 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride CAS No. 2866324-05-0

2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride

Cat. No.: B6609063
CAS No.: 2866324-05-0
M. Wt: 210.06 g/mol
InChI Key: AYQUCUPAMZIBOX-UHFFFAOYSA-N
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Description

2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride is a versatile chemical compound used in various scientific research applications. It possesses unique properties that make it suitable for applications in drug development, organic synthesis, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride typically involves the reaction of 2-amino-6-chloropyrazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of biological pathways and interactions at the molecular level.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-chloropyrazine: A related compound used in similar applications, particularly in the synthesis of biologically active molecules.

    2-[(6-chloropyrazin-2-yl)oxy]ethan-1-ol: Another similar compound with applications in organic synthesis and research.

Uniqueness

2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other related compounds.

Properties

IUPAC Name

2-(6-chloropyrazin-2-yl)oxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O.ClH/c7-5-3-9-4-6(10-5)11-2-1-8;/h3-4H,1-2,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQUCUPAMZIBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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